molecular formula C5H3ClINO B11761474 5-Chloro-4-iodopyridin-3-ol

5-Chloro-4-iodopyridin-3-ol

Cat. No.: B11761474
M. Wt: 255.44 g/mol
InChI Key: IUUDYESXVJUAHA-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridinols in Contemporary Chemical Research

Halogenated pyridinols are pyridine (B92270) rings substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a hydroxyl group. These compounds are pivotal in modern synthetic chemistry. The introduction of halogens onto the pyridine ring creates reactive sites that can be selectively targeted in various chemical reactions. nih.gov This feature makes them valuable building blocks for constructing more complex molecules. nih.gov

The specific type and position of the halogen atoms influence the compound's reactivity. For instance, the carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond, allowing for sequential reactions where the iodine is substituted first, followed by the chlorine under different conditions. This differential reactivity is a powerful tool for chemists, enabling the controlled, stepwise synthesis of complex heterocyclic structures.

Halogenated pyridinols and their derivatives are actively researched for their potential in medicinal chemistry, agrochemicals, and materials science. nih.gov In drug discovery, the pyridine scaffold is considered a "privileged structure" because it appears in a vast number of biologically active compounds. rsc.orgmdpi.com The addition of halogens can enhance a molecule's biological activity and its ability to be absorbed and distributed in biological systems. For example, halogenated pyridines have been investigated for their antimicrobial and enzyme-inhibiting properties.

Strategic Importance of the Pyridin-3-ol Scaffold in Synthetic Chemistry

The pyridin-3-ol scaffold, a pyridine ring with a hydroxyl group at the 3-position, is a core structure in a multitude of clinically important molecules. rsc.org This scaffold is a key component in natural products like vitamins and alkaloids, as well as in a wide array of FDA-approved drugs. rsc.orgmdpi.com Its prevalence stems from its unique chemical properties; the nitrogen atom in the ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. frontiersin.org

In synthetic chemistry, the pyridin-3-ol structure serves as a versatile template. rsc.org Chemists can modify the scaffold at various positions to create large libraries of related compounds for screening in drug discovery programs. frontiersin.org This approach has led to the development of agents for treating a wide range of conditions, including cancer, viral infections, and inflammatory diseases. mdpi.comrsc.orgacs.org The ability to readily functionalize the pyridin-3-ol core makes it an invaluable platform for developing new therapeutic agents. frontiersin.orgrsc.org

Overview of the Chemical Landscape of 5-Chloro-4-iodopyridin-3-ol (B6161188) and Related Halogenated Pyridines

This compound is a specific, multi-halogenated pyridinol that combines the features of the pyridin-3-ol scaffold with the distinct reactivities of both chlorine and iodine substituents. The strategic placement of the chloro group at position 5, the iodo group at position 4, and the hydroxyl group at position 3 creates a unique chemical entity with significant potential as a synthetic intermediate.

The presence of two different halogens allows for selective functionalization. The carbon-iodine bond at the 4-position is particularly susceptible to a variety of chemical transformations, including metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) and nucleophilic substitution. ambeed.comchemimpex.com This reactivity allows for the introduction of new chemical groups at this position. ambeed.com The chlorine atom at the 5-position is less reactive, providing a secondary site for modification under more forceful conditions. thieme-connect.com This differential reactivity is a key feature for synthetic chemists aiming to build complex molecular architectures. orgchemres.org

The synthesis of specifically halogenated pyridines can be challenging, often requiring multi-step sequences and carefully controlled conditions to achieve the desired arrangement of substituents. nih.govmountainscholar.org Compounds like this compound are typically prepared as intermediates for use in the synthesis of more complex target molecules in fields like pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 1807171-86-3 001chemical.combldpharm.com
Molecular Formula C₅H₃ClINO 001chemical.com

| Molecular Weight | 255.44 g/mol | 001chemical.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2,3,5,6-tetrachloro-4-iodopyridine
4-iodopyridine (B57791)
5-Chloro-3-iodopyridin-2-ol
6-Chloro-2-fluoro-3-pyridinol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClINO

Molecular Weight

255.44 g/mol

IUPAC Name

5-chloro-4-iodopyridin-3-ol

InChI

InChI=1S/C5H3ClINO/c6-3-1-8-2-4(9)5(3)7/h1-2,9H

InChI Key

IUUDYESXVJUAHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)I)O

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 4 Iodopyridin 3 Ol

Retrosynthetic Analysis and Precursor Design for 5-Chloro-4-iodopyridin-3-ol (B6161188)

Retrosynthetic analysis of this compound reveals that the primary challenge lies in the controlled, regioselective introduction of the chloro and iodo substituents onto the pyridin-3-ol scaffold. The most logical disconnection points are the carbon-halogen bonds, suggesting a synthetic approach that begins with a simpler pyridine (B92270) precursor.

The ideal precursor is pyridin-3-ol, which provides the core heterocyclic ring and the hydroxyl group at the correct position. The synthetic strategy then revolves around the sequential and selective introduction of chlorine at the 5-position and iodine at the 4-position. The reactivity of the pyridine ring, influenced by the directing effects of the hydroxyl group, is a critical consideration in designing the synthesis. The hydroxyl group is an activating, ortho-, para-directing group, which would favor substitution at the 2, 4, and 6 positions. This inherent reactivity profile necessitates careful selection of halogenating agents and reaction conditions to achieve the desired 4,5-disubstitution pattern.

Direct and Regioselective Halogenation Approaches for Pyridin-3-ol Derivatives

Direct halogenation of pyridin-3-ol presents a formidable challenge due to the difficulty in controlling regioselectivity. The hydroxyl group strongly activates the pyridine ring towards electrophilic substitution, often leading to a mixture of products. numberanalytics.com However, various strategies have been developed to overcome this limitation.

Selective Chlorination Strategies on Pyridin-3-ol Substrates

Achieving selective chlorination at the 5-position of a pyridin-3-ol derivative requires overcoming the natural directing effects of the hydroxyl group. While direct chlorination often yields a mixture of isomers, specific reagents and conditions can favor the desired outcome. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. The reaction conditions, such as solvent and temperature, can be optimized to enhance the selectivity for the 5-position. For instance, carrying out the reaction in acetonitrile (B52724) at elevated temperatures has shown success in similar systems. Another approach involves a two-stage reaction where the pyridine compound, chlorine, and an inert gas are passed through controlled temperature zones to improve selectivity. google.com

Directed Iodination Methodologies for Pyridin-3-ol Derivatives

The introduction of an iodine atom at the 4-position of the pyridin-3-ol ring can be achieved through several methods. One common approach is the use of iodine monochloride (ICl) in a suitable solvent like acetic acid or chloroform. Another effective method is the use of N-iodosuccinimide (NIS), often in the presence of a catalyst. Iron(III) catalysts, for example, have been shown to activate NIS and promote highly regioselective iodination of arenes. acs.org The choice of iodinating agent and reaction conditions is crucial for achieving high yields and selectivity. In some cases, directed ortho-metalation (DoM) strategies can be employed to introduce iodine at a specific position.

Multi-Step Synthetic Sequences for this compound Construction

Cyclization Reactions in Pyridine Ring Formation

The construction of the substituted pyridine ring itself can be a key part of the synthesis. Various cyclization reactions are utilized to form pyridine derivatives from linear precursors. numberanalytics.com These methods can involve the condensation of aldehydes or ketones with ammonia (B1221849) or amines, or the cyclization of nitriles and alkynes. numberanalytics.com Transition metal-catalyzed cyclization reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, have emerged as powerful tools for constructing highly substituted pyridine rings with good control over the substituent pattern. acsgcipr.org While not a direct route to this compound from simple precursors, these methods are fundamental to creating the core pyridine structure which can then be further functionalized.

Sequential Functionalization via Protected Intermediates

A common and effective strategy for the synthesis of polysubstituted pyridines like this compound is the use of protecting groups. The hydroxyl group of pyridin-3-ol can be protected, for instance, as a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl). This protection alters the electronic properties of the ring and can direct subsequent halogenation steps.

The general sequence would involve:

Protection of the hydroxyl group of pyridin-3-ol.

First halogenation: Introduction of either the chlorine or iodine atom. The order of halogenation can be critical in achieving the desired regiochemistry.

Second halogenation: Introduction of the remaining halogen atom.

Deprotection: Removal of the protecting group to yield the final product, this compound.

This stepwise approach allows for precise control over the placement of each substituent, minimizing the formation of unwanted isomers and leading to a more efficient and reliable synthesis.

Modern Catalytic Approaches in this compound Synthesis

Transition Metal-Catalyzed Halogenation and Cross-Coupling in Pyridine Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com In the context of synthesizing substituted pyridines, these reactions are crucial for introducing the necessary halogen substituents and for building the core structure.

The synthesis of polysubstituted pyridines often involves a sequence of halogenation and cross-coupling reactions. Transition metals, particularly palladium and copper, are frequently employed to catalyze these transformations. eie.gr For a molecule like this compound, a plausible synthetic strategy would involve the regioselective introduction of the chloro and iodo groups onto a pyridin-3-ol precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are instrumental in functionalizing pyridine rings. eie.grmdpi.com For instance, a Sonogashira coupling of a di-halopyridine intermediate with a suitable alkyne, followed by a cyclization step, can be a key part of forming the substituted pyridine core. mdpi.com Copper-based catalysts are also widely used, often under aerobic conditions, for reactions like aminomethylation and cycloisomerization to build imidazo[1,2-a]pyridines, showcasing their versatility in pyridine chemistry. beilstein-journals.org

The choice of catalyst and ligands is critical for controlling the regioselectivity of these reactions. nih.gov For example, specific phosphine (B1218219) ligands can direct the arylation to a particular C-H bond on a pyridine ring. nih.gov While direct metal-catalyzed halogenation of the pyridin-3-ol ring system is one possible route, a more common strategy involves using pre-halogenated building blocks in cross-coupling sequences. The differential reactivity of C-I and C-Cl bonds in palladium-catalyzed reactions allows for sequential, site-selective functionalization, which is a key strategy in building complex molecules.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis

Reaction Type Catalyst System (Example) Application in Pyridine Synthesis Reference
Sonogashira Coupling Pd(PPh₃)₄ / CuI Coupling of halopyridines with terminal alkynes to build carbon skeletons. mdpi.com mdpi.com
Suzuki-Miyaura Coupling Pd(dppf)Cl₂ / K₂CO₃ Coupling of halopyridines with boronic acids for C-C bond formation. eie.gr eie.gr
Buchwald-Hartwig Amination Pd₂(dba)₃ / Ligand Formation of C-N bonds by coupling halopyridines with amines. acs.org

Biocatalytic Hydroxylation for Pyridin-3-ol Derivatives

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, often providing exceptional regio- and stereoselectivity under mild conditions. numberanalytics.com For the synthesis of pyridin-3-ol derivatives, enzymes capable of hydroxylating the pyridine ring are of significant interest.

Oxygenating biocatalysts, such as cytochrome P450 monooxygenases (P450s) and flavin-dependent monooxygenases, are capable of activating C-H bonds to introduce hydroxyl groups. nih.gov These enzymes have been successfully used for the oxyfunctionalization of a variety of N-heterocyclic compounds. nih.govresearchgate.net For example, whole cells of Burkholderia sp. MAK1 have been shown to be an efficient biocatalyst for the hydroxylation of various pyridin-2-ols and pyridin-2-amines, specifically at the 5-position on the aromatic ring. nih.gov This demonstrates the potential for regioselective enzymatic hydroxylation of the pyridine nucleus.

The development of P450 biocatalysts through protein engineering has expanded their substrate scope and improved their activity. beilstein-journals.org Chimeric P450 enzymes have been created that can hydroxylate a broad range of substrates. beilstein-journals.org While the direct biocatalytic synthesis of this compound has not been reported, the existing research provides a strong proof-of-concept. A potential biocatalytic approach could involve the hydroxylation of a pre-functionalized 5-chloro-4-iodopyridine substrate using a specifically engineered P450 monooxygenase.

Challenges in this area include the often-limited substrate scope of wild-type enzymes and their dependence on expensive cofactors like NAD(P)H. nih.gov However, the use of whole-cell systems and the development of cofactor regeneration systems are helping to overcome these limitations, making biocatalysis an increasingly viable tool for producing complex pharmaceutical intermediates. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Achieving a high yield and purity of this compound requires meticulous optimization of reaction parameters. While specific optimization data for this exact compound is not publicly detailed, principles can be drawn from studies on structurally similar compounds like 6-Chloro-4-methylpyridin-3-ol.

Key parameters that require careful control include:

Protecting Groups: The reactive hydroxyl group on the pyridin-3-ol core would likely require protection (e.g., as a silyl ether) to prevent side reactions during subsequent halogenation or cross-coupling steps. The choice of protecting group is critical for ensuring stability during the reaction and easy removal afterward.

Solvent and Temperature: Solvent polarity can significantly influence reaction rates and selectivity. Polar aprotic solvents may be preferred to stabilize charged intermediates. Temperature control is crucial for managing reaction kinetics and minimizing the formation of byproducts.

Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants and catalysts is essential. For halogenation steps, using a slight excess of the halogenating agent (e.g., N-chlorosuccinimide) can drive the reaction to completion, but a large excess could lead to di- or tri-substituted byproducts.

Catalyst and Ligand Selection: In transition metal-catalyzed steps, the choice of metal, its oxidation state, and the coordinating ligands are paramount for achieving high yield and selectivity. mdpi.comnih.gov

Modern Reaction Technologies: Microwave irradiation can be used to significantly reduce reaction times and improve yields in certain coupling reactions. For industrial-scale synthesis, continuous flow reactors offer superior control over temperature, pressure, and residence time, leading to higher consistency and yield.

Table 2: Key Parameters for Optimization in Substituted Pyridinol Synthesis

Parameter Objective Example Method/Condition Potential Impact Reference
Hydroxyl Protection Prevent side reactions Silylation (e.g., TBDMSCl) Directs substitution to other positions; improves solubility.
Solvent Choice Enhance rate and selectivity Screening of solvents like THF, DMSO, DMF Stabilizes intermediates; influences catalyst activity.
Temperature Control Minimize byproducts 60-110°C, depending on the reaction Affects reaction rate and selectivity.
Reaction Technology Improve efficiency and control Microwave irradiation or Continuous Flow Reactor Reduces reaction time; enhances yield and safety.

Sustainable and Green Chemistry Principles in the Preparation of this compound

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. scielo.br The preparation of this compound can incorporate several of these principles.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core tenet of green chemistry. scielo.br Both transition metal catalysis and biocatalysis allow for complex transformations with high atom economy, generating less waste compared to classical methods. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are highly atom-economical and are being developed for pyridine synthesis. bohrium.com

Use of Safer Solvents: Green chemistry encourages the use of less hazardous solvents. Research into pyridine synthesis explores the use of environmentally benign solvents like ionic liquids or even solvent-free conditions. bohrium.comresearchgate.net Mechanochemistry, which involves reactions conducted by grinding or milling solids together without a solvent, represents a significant step towards sustainable synthesis. scielo.brscienceopen.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Biocatalytic reactions often run under very mild conditions. nih.gov Additionally, technologies like microwave synthesis can improve energy efficiency by rapidly heating the reaction mixture.

Renewable Feedstocks: While not always directly applicable to complex heterocycles, the principle of using renewable starting materials is a long-term goal. numberanalytics.comscielo.br The use of biocatalysts, which are derived from renewable resources, aligns with this principle. numberanalytics.com

By integrating modern catalytic methods, optimizing reactions to reduce waste, and employing safer solvents and conditions, the synthesis of this compound can be aligned with the goals of sustainable chemical manufacturing.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Chloro 4 Iodopyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 5-chloro-4-iodopyridin-3-ol (B6161188) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a precise map of the chemical environment of each atom can be constructed.

In the ¹H NMR spectrum of this compound, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts, which are influenced by the electronic effects of the substituents (chloro, iodo, and hydroxyl groups). The hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to solvent, concentration, and temperature. The two aromatic protons on the pyridine ring would present as distinct signals, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their relative positions. For instance, in a related compound, 2-amino-5-(4-chlorophenyl)pyridin-3-ol, the aromatic protons appear in the range of δ 7.44-7.67 ppm. universiteitleiden.nl

Table 1: Hypothetical ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2s-
H-67.5 - 7.9s-
OH4.5 - 6.0br s-
Note: This table is illustrative and based on typical chemical shift ranges for similar structures. Actual values can vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon bearing the iodine (C-4) would be expected at a lower field (higher ppm) compared to the others, while the carbon attached to the hydroxyl group (C-3) will also be significantly deshielded. The carbons attached to chlorine (C-5) and nitrogen will also have characteristic shifts. In a similar compound, 2',3',5',6'-Tetrachloro-4H-1,4'-bipyridin-4-one, the pyridine carbon signals appear at δ 115.5, 116.9, 134.1, 140.1, 157.9, and 160.0 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2140 - 150
C-3150 - 160
C-485 - 95
C-5115 - 125
C-6145 - 155
Note: These ranges are estimates based on known substituent effects on pyridine rings.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons, confirming their adjacent or meta relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although in a planar aromatic system like pyridine, its application is more for confirming through-space interactions between substituents and ring protons.

Carbon (13C) NMR Analysis of the Pyridine Carbon Framework

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenol-like hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range. The C-Cl and C-I stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch (hydroxyl)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch (pyridine ring)1400 - 1600
C-O Stretch (hydroxyl)1200 - 1300
C-Cl Stretch600 - 800
C-I Stretch500 - 600

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₅H₃ClINO), the molecular weight is approximately 255.44 g/mol . 001chemical.com High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the elemental composition.

The mass spectrum would show a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be expected. libretexts.org Fragmentation patterns would provide further structural information. Common fragmentation pathways could involve the loss of the iodine atom (a large and relatively labile substituent), the chlorine atom, or small molecules like CO or HCN from the pyridine ring. libretexts.orgmiamioh.edu

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Identity
[M]⁺255Molecular Ion
[M+2]⁺257Isotopic Peak for ³⁷Cl
[M-I]⁺128Loss of Iodine
[M-Cl]⁺220Loss of Chlorine
[M-CO]⁺227Loss of Carbon Monoxide

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure of this compound

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would confirm the planar structure of the pyridine ring and provide accurate bond lengths and angles. It would also reveal the supramolecular structure, showing how the molecules pack in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, and halogen bonding involving the iodine and chlorine atoms, would be elucidated. rsc.org The crystal structure of related compounds has been used to confirm their chemical structures. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.8
α (°)90
β (°)90
γ (°)90
Z4
Note: This table is a hypothetical example of crystallographic data.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Studies

The electronic and vibrational properties of this compound are determined by the interplay of the pyridine ring and its substituents: a hydroxyl group, a chlorine atom, and an iodine atom.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a molecule is dictated by its electronic transitions. For pyridine and its derivatives, the primary absorptions are typically due to π → π* and n → π* transitions. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the ring.

π → π Transitions:* These are generally high-energy transitions resulting in strong absorption bands. In pyridine, these transitions occur at approximately 200 nm and 250 nm.

n → π Transition:* This transition involves the non-bonding electrons of the nitrogen atom and is of lower energy, appearing as a weaker band at around 270 nm in pyridine.

The substituents on this compound are expected to modify these transitions:

Hydroxyl Group (-OH): As an auxochrome, the -OH group can cause a bathochromic (red) shift in the π → π* transition due to its electron-donating mesomeric effect, which extends the conjugation.

Halogens (-Cl, -I): Halogens exhibit a dual effect: their inductive effect is electron-withdrawing, while their mesomeric effect is electron-donating. This can lead to complex shifts in the absorption maxima. For instance, studies on 2-chlorophenol (B165306) have shown distinct absorption maxima that are solvent-dependent. researchgate.net In a study on a 2-amino-5-chloropyridine (B124133) derivative, the UV-Vis absorption cutoff was found at 348 nm. researchgate.net

Theoretical Calculations:

In the absence of experimental spectra, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra. nih.govbiochempress.com This computational method can calculate the excitation energies and oscillator strengths of electronic transitions, providing theoretical λmax values. bohrium.comresearchgate.net For substituted pyridines, TD-DFT calculations have shown good agreement with experimental data, helping to assign the observed absorption bands to specific electronic transitions. nih.govdergipark.org.tr

The following table presents representative UV-Vis absorption data for related pyridine compounds to infer the potential absorption regions for this compound.

Interactive Data Table: UV-Vis Absorption Data for Selected Pyridine Derivatives

Compoundλmax (nm)Solvent/MethodReference
2-Styrylpyridine~290Experimental nih.gov
trans-4-(m-cyanostyryl)pyridine304Experimental nih.gov
2-Amino-5-chloropyridine tetrachloromercurate348 (cutoff)Experimental researchgate.net
Thiazolo[3,2-a]pyridine derivatives300-450Experimental bohrium.com
Pyridine-anchored Schiff bases429-444TD-DFT dergipark.org.tr
2-Chlorophenol~275Methanol researchgate.net

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a detailed fingerprint of its structure. The vibrational frequencies are sensitive to the mass of the atoms and the strength of the chemical bonds. For this compound, key vibrational modes would include:

Pyridine Ring Vibrations: These include ring stretching, breathing, and deformation modes.

C-I Stretch: Due to the high mass of the iodine atom, the C-I stretching vibration is expected to appear at a low frequency, typically in the range of 500-650 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

O-H and C-O Vibrations: The O-H bending and C-O stretching modes would also be present, though their positions can be influenced by hydrogen bonding.

A study on 2-iodopyridine (B156620) provided a detailed vibrational assignment using FT-Raman spectroscopy and DFT calculations. nih.gov This study serves as a valuable reference for predicting the Raman spectrum of this compound.

The table below lists some characteristic Raman shifts for related compounds.

Interactive Data Table: Characteristic Raman Shifts for Related Compounds

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
2-IodopyridineRing Breathing~1000 nih.govresearchgate.net
2-IodopyridineC-I Stretch~600 nih.govresearchgate.net
Halogenated PyridinesC-Cl Stretch600-800 tandfonline.com
Substituted PyridinesRing Modes1000-1600 nih.gov

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is only applicable to chiral molecules. While this compound itself is achiral, CD spectroscopy could be employed to study chiral derivatives or complexes involving this compound. However, there is currently no available literature on the CD spectra of such derivatives.

Chemical Reactivity and Derivatization Pathways of 5 Chloro 4 Iodopyridin 3 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which influences its reactivity towards both electrophiles and nucleophiles. The presence of a hydroxyl group (-OH) and two different halogen atoms (chlorine and iodine) further modulates this reactivity, dictating the regioselectivity of substitution reactions.

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature and requires harsh reaction conditions. chemrxiv.org The positions on the pyridine ring are activated towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions, due to the inductive electron-withdrawing effect of the nitrogen atom. nih.gov

For 5-Chloro-4-iodopyridin-3-ol (B6161188), the existing substituents significantly influence the regioselectivity of any further electrophilic halogenation. The hydroxyl group at C3 is an activating, ortho-, para-directing group. However, the C4 position is already occupied by iodine, and the C2 and C6 positions are electronically deactivated by the ring nitrogen. The C5 position is occupied by chlorine. Therefore, further electrophilic halogenation is unlikely to occur readily without forcing conditions. Alternative methods, such as those proceeding through Zincke imine intermediates, have been developed to achieve regioselective halogenation of pyridines under milder conditions, offering a potential pathway for the functionalization of such substituted pyridines. chemrxiv.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for halogenated pyridines. The reactivity of halogens in SNAr reactions on a pyridine ring generally follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the cleavage of the carbon-halogen bond. nih.gov In the case of this compound, the iodine at the C4 position is expected to be more susceptible to nucleophilic displacement than the chlorine at the C5 position. rsc.orgyoutube.comsavemyexams.comsavemyexams.comyoutube.com

The C4 position is activated towards nucleophilic attack by the ring nitrogen. nih.gov The C5 position is less activated. Therefore, a wide range of nucleophiles, such as amines, alkoxides, and thiolates, can be expected to selectively displace the iodine atom at the C4 position. The selectivity of these reactions can be high, allowing for the introduction of various functional groups at this position while leaving the chlorine atom intact for subsequent transformations. nih.gov Studies on polychlorinated pyridines have shown that substitution patterns are highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

PositionHalogenRelative Reactivity towards NucleophilesRationale
C4IodineHigherActivated by ring nitrogen; Weaker C-I bond compared to C-Cl.
C5ChlorineLowerLess activated position; Stronger C-Cl bond.

Regioselectivity in Further Halogenation Reactions

Cross-Coupling Reactions Involving the Halogen Substituents of this compound

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the two different halogen atoms on this compound allow for selective and sequential couplings.

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds. In dihalogenated heterocycles, the site of the initial coupling can often be controlled. Given the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed oxidative addition, the Suzuki-Miyaura coupling of this compound with a boronic acid would be expected to occur selectively at the C4 position. nih.gov This allows for the introduction of an aryl or heteroaryl group at this position, yielding a 4-aryl-5-chloropyridin-3-ol derivative. The remaining chlorine atom at the C5 position can then be used in a subsequent, more forcing, cross-coupling reaction if desired. The selectivity in such reactions can also be influenced by the choice of catalyst, ligands, and reaction conditions. whiterose.ac.uk For instance, studies on 2,4-dihalopyridines have demonstrated that ligand choice can invert the conventional regioselectivity. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the selective amination of this compound would likely occur at the C4 position due to the higher reactivity of the C-I bond. This would allow for the introduction of a primary or secondary amine at the C4 position. While specific studies on the Buchwald-Hartwig amination of this compound are not prevalent in the provided search results, the principles of selective cross-coupling on dihalo-N-heterocycles are well-established. researchgate.net The reaction would provide a route to 4-amino-5-chloropyridin-3-ol (B14850672) derivatives, which are valuable intermediates in medicinal chemistry.

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the halogen substituents on this compound are amenable to a variety of other cross-coupling reactions. These include, but are not limited to, Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents). The same principle of higher reactivity for the C-I bond at the C4 position would generally apply, allowing for selective functionalization.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering different reactivity and selectivity profiles compared to palladium. chinesechemsoc.org For instance, nickel catalysis can be effective for coupling with a broader range of electrophiles and nucleophiles. The selective functionalization of the C4 position of this compound via a nickel-catalyzed coupling reaction is a plausible transformation, providing access to a diverse array of substituted pyridines.

Table 2: Overview of Potential Cross-Coupling Reactions on this compound

Reaction TypeTypical ReagentPredicted Primary Site of ReactionExpected Product Type
Suzuki-MiyauraAr-B(OH)₂C44-Aryl-5-chloropyridin-3-ol
Buchwald-HartwigR₂NHC44-(Dialkylamino)-5-chloropyridin-3-ol
SonogashiraRC≡CHC45-Chloro-4-(alkynyl)pyridin-3-ol
HeckH₂C=CHRC45-Chloro-4-(alkenyl)pyridin-3-ol
NegishiR-ZnXC45-Chloro-4-(alkyl/aryl)pyridin-3-ol

Buchwald-Hartwig Amination for N-Substitution

Transformations of the Hydroxyl Group in this compound

The hydroxyl group at the C-3 position is a key site for derivatization, enabling the synthesis of a wide range of analogs through several reaction pathways.

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation to furnish the corresponding ethers and esters. These reactions are fundamental transformations for modifying the compound's physical and chemical properties.

The alkylation of hydroxypyridines can sometimes be complex due to the potential for competing N-alkylation, a result of keto-enol tautomerism where the hydroxypyridine exists in equilibrium with its pyridone form. However, in the case of pyridin-3-ols, O-alkylation is generally favored. The regioselectivity of the alkylation can be controlled by several factors, including the choice of solvent, base, and the nature of the alkylating agent. wiley-vch.denih.gov The Hard and Soft Acids and Bases (HSAB) principle is often a useful guide; "hard" electrophiles, such as alkyl sulfates or trialkyloxonium salts, tend to react at the "hard" oxygen atom, leading to O-alkylation, whereas "softer" electrophiles like alkyl iodides may preferentially attack the nitrogen atom. wiley-vch.de

For instance, the hydroxyl group of the related compound 6-Chloro-4-methylpyridin-3-ol can be functionalized via alkylation or acylation using electrophiles like alkyl halides or acyl chlorides. In a typical procedure, the hydroxyl group is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl chloride (e.g., acetyl chloride, benzoyl chloride) to yield the desired ether or ester. The use of a phase-transfer catalyst like 18-crown-6 (B118740) can accelerate substitution reactions involving potassium salts by enhancing the nucleophilicity of the anion. thermofisher.kr

A practical example of O-alkylation is the protection of a hydroxyl group on a chloropyridine ring as a methoxymethyl (MOM) ether, which was achieved using chloro(methoxy)methane in the presence of a base. google.com This strategy prevents the hydroxyl group from interfering in subsequent reaction steps.

The table below summarizes typical conditions for these transformations, drawn from general knowledge of pyridine chemistry.

TransformationReagent TypeTypical ReagentsBaseSolventProduct
Alkylation (Ether Formation) Alkyl HalideMethyl iodide (CH₃I), Benzyl bromide (BnBr)NaH, K₂CO₃THF, DMF, Acetonitrile (B52724)5-Chloro-4-iodo-3-alkoxypyridine
Acylation (Ester Formation) Acyl ChlorideAcetyl chloride (AcCl), Benzoyl chloride (BzCl)Pyridine, Et₃NDichloromethane, THF5-Chloro-4-iodopyridin-3-yl acetate

This table presents generalized reaction conditions and may require optimization for the specific substrate.

Acylation of phenols and related hydroxyaromatic compounds can also be catalyzed by strong acids like trifluoromethanesulfonic acid. researchgate.net This method typically involves reacting the hydroxyl compound with a carboxylic acid chloride or anhydride. Given the phenolic nature of the pyridin-3-ol, such acid-catalyzed methods could also be applicable for the synthesis of its ester derivatives.

The hydroxyl group of this compound can be oxidized to a carbonyl group, yielding the corresponding pyridinone. Conversely, reductive pathways can target the halogen substituents or the pyridine ring itself, although reduction of the hydroxyl group is less common under standard conditions.

Oxidation: The oxidation of the hydroxyl group in hydroxypyridines converts them into the corresponding pyridinone derivatives. For related compounds like 6-Chloro-4-methylpyridin-3-ol, the hydroxyl group can be oxidized to form a ketone or aldehyde derivative. organic-chemistry.org Common oxidizing agents for this type of transformation include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or chromium-based reagents. The choice of oxidant is crucial to ensure selectivity and avoid unwanted side reactions, such as oxidation of the pyridine ring or reaction with the iodine substituent. The product of such an oxidation would be 5-Chloro-4-iodo-1H-pyridin-3(2H)-one.

Reduction: Reduction reactions involving this compound can be directed at different parts of the molecule. While direct reduction of the phenolic hydroxyl group is challenging, the halogen substituents are susceptible to removal via catalytic hydrogenation or other reductive methods. For example, the chlorine atom on a similar pyridine ring can be removed to yield the corresponding 4-methylpyridin-3-ol. organic-chemistry.org It is plausible that under specific catalytic hydrogenation conditions (e.g., using a palladium catalyst and a hydrogen source), the more labile iodine atom could be selectively removed over the chlorine atom, a common reactivity pattern in halopyridines. The reduction of 4-iodopyridine (B57791) to pyridine can be achieved with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. google.com

The pyridine ring itself can be reduced under more forcing conditions, such as high-pressure hydrogenation with a nickel catalyst, to yield the corresponding piperidine (B6355638) derivative. chemicalbook.com However, this would be a more drastic transformation, affecting the aromaticity of the core structure.

The following table outlines potential oxidation and reduction products.

Reaction TypeReagents/ConditionsPotential Product
Oxidation MnO₂, PCC, DMP5-Chloro-4-iodo-1H-pyridin-3(2H)-one
Reductive Deiodination H₂, Pd/C, Et₃N5-Chloropyridin-3-ol
Reductive Dechlorination H₂, Pd/C (more forcing)4-Iodopyridin-3-ol
Ring Hydrogenation H₂, Ni catalyst, high pressure5-Chloro-4-iodopiperidin-3-ol

This table illustrates potential outcomes; selectivity depends heavily on the specific reaction conditions employed.

Alkylation and Acylation Reactions to Form Ethers and Esters

Reactions Involving Directed Metalation Strategies for this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this process, a substituent on the ring, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a stabilized organometallic intermediate that can then be trapped with an electrophile.

For this compound, the hydroxyl group (or its protected form, such as a methoxy (B1213986) or methoxymethyl ether) is a potent DMG. google.comrsc.org In substituted pyridines, an alkoxy group typically directs lithiation to the adjacent C-2 or C-4 positions. rsc.org In this specific molecule, the hydroxyl group at C-3 could potentially direct metalation to the C-2 or C-4 position. However, the C-4 position is already substituted with iodine. Therefore, deprotonation would be expected to occur regioselectively at the C-2 position.

The general scheme for a DoM reaction on a protected derivative, 5-Chloro-4-iodo-3-alkoxypyridine, would involve:

Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), at low temperature (e.g., -78 °C) in an ethereal solvent like THF. rsc.orgclockss.org

This would generate a lithiated intermediate at the C-2 position.

Quenching this intermediate with an electrophile (E+) would introduce a new substituent at C-2.

Alternatively, metal-halogen exchange is a competing and often faster reaction, particularly with the iodine atom. Organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) can readily displace the iodine at the C-4 position to form a 4-lithiated pyridine intermediate. google.comrsc.org This provides a complementary route to functionalize the C-4 position after trapping with an electrophile. The choice between DoM at C-2 and iodine-lithium exchange at C-4 can often be controlled by the choice of the organolithium base and the reaction conditions.

StrategyPosition of MetalationDirecting GroupBasePotential Electrophiles (E+)Product
Directed ortho-Metalation (DoM) C-2-OH (or -OR)LDA, LTMPDMF, CO₂, Alkyl halides2-E-5-Chloro-4-iodopyridin-3-ol
Metal-Halogen Exchange C-4-In-BuLi, t-BuLiAldehydes, Ketones, Silyl (B83357) chlorides5-Chloro-4-E-pyridin-3-ol

This table illustrates the two primary metalation strategies and their potential outcomes.

These metalation strategies significantly enhance the synthetic utility of the this compound scaffold, allowing for the precise introduction of a wide variety of functional groups to build more complex molecular architectures.

Photochemical and Electrochemical Reactivity of this compound

The study of photochemical and electrochemical reactions provides access to unique reactivity patterns, often involving radical intermediates, that are not accessible through traditional thermal reactions. mdpi.com

Photochemical Reactivity: Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state with altered reactivity. For haloaromatic compounds, a common photochemical reaction is the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical. The energy of the C–X bond decreases in the order C–Cl > C–Br > C–I, meaning the carbon-iodine bond is the most susceptible to cleavage upon irradiation.

Therefore, it is highly probable that UV irradiation of this compound would lead to selective cleavage of the C-4 iodine bond, generating a pyridyl radical at the C-4 position. This reactive intermediate could then participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction: Abstracting a hydrogen atom from the solvent or another hydrogen donor to yield 5-chloropyridin-3-ol.

Radical Coupling: Dimerizing with another radical or coupling with a radical scavenger present in the reaction mixture.

Photoredox catalysis, a modern synthetic tool, uses a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with a substrate. mdpi.com While specific studies on this compound are not available, aryl iodides are common substrates in photoredox-catalyzed cross-coupling reactions. It is conceivable that this compound could undergo various coupling reactions (e.g., with alkenes, boronic acids) under such conditions.

Electrochemical Reactivity: Electrochemistry uses an applied electrical potential to drive oxidation or reduction reactions. The electrochemical behavior of this compound would be characterized by the reduction potentials of its functional groups.

Reduction: Similar to photochemical cleavage, the carbon-halogen bonds can be reduced electrochemically. The C-I bond would be reduced at a less negative potential than the C-Cl bond. Electrochemical reduction would involve the transfer of an electron to the molecule to form a radical anion, which could then lose an iodide ion to generate the same C-4 pyridyl radical discussed in the photochemical context. This radical could then be further reduced to an anion and quenched with a proton source, achieving a net de-iodination.

Oxidation: The hydroxyl group, being phenolic in nature, is the most likely site of oxidation. Electrochemical oxidation would remove an electron from the hydroxyl group, potentially leading to the formation of a phenoxyl radical. This species could then undergo coupling reactions or further oxidation.

Both photochemical and electrochemical methods offer pathways to generate radical intermediates from this compound, providing alternative and potentially milder conditions for functionalization compared to traditional organometallic methods. mdpi.com

Theoretical and Computational Investigations of 5 Chloro 4 Iodopyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-4-iodopyridin-3-ol (B6161188). These methods allow for the detailed exploration of the molecule's electronic landscape and energetic stability.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles.

For instance, DFT calculations have been used to study related halogenated pyridines. In a study of a bromo-chloro-iodopyridin-3-ol derivative, static DFT calculations were performed to analyze the total force as a function of tip-sample distance in atomic force microscopy (AFM) simulations. researchgate.net Such calculations help in interpreting experimental imaging data by providing a theoretical basis for the observed contrast, which is influenced by the electronic properties of the different halogen atoms. researchgate.net

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of DFT studies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For other pyridine (B92270) derivatives, DFT has been used to calculate HOMO-LUMO gaps to predict their reactivity and electronic properties. researchgate.net

The molecular electrostatic potential (MEP) map, another output of DFT calculations, is valuable for identifying the electron-rich and electron-poor regions of a molecule. This information helps in predicting the sites for electrophilic and nucleophilic attacks. For example, in related pyridine compounds, MEP analysis has been used to predict reactive sites. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy compared to DFT for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide very accurate predictions of molecular energies and structures.

For example, ab initio calculations at the MP2/6-311G* level have been used to predict the conformational composition of related molecules in the gas phase. acs.org Such high-level calculations are also crucial for studying highly strained molecules where electron correlation effects, which are better described by methods like MP2, become significant. acs.org While computationally more demanding, these methods are invaluable for benchmarking results from less expensive methods like DFT and for obtaining highly reliable data on key molecular properties.

Conformational Analysis and Rotational Barriers of this compound

The presence of the hydroxyl group in this compound introduces the possibility of rotational isomerism. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers for interconversion between them.

Using computational methods, the potential energy surface of the molecule can be scanned by systematically changing the dihedral angle of the C-O bond of the hydroxyl group. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for rotation.

For related molecules, such as 3-chloro-1-propanol, conformational analysis has been performed using both experimental techniques like microwave spectroscopy and gas-phase electron diffraction, and theoretical methods. arxiv.org These studies help in understanding the preferred spatial arrangement of the atoms, which is influenced by factors like steric hindrance and intramolecular hydrogen bonding. In the case of this compound, the orientation of the hydroxyl group relative to the pyridine ring and the adjacent halogen substituents would be of particular interest.

Prediction and Simulation of Spectroscopic Properties of this compound

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Theoretical calculations of vibrational frequencies, often performed at the DFT level, can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. For instance, for 2-amino-5-chloropyridine (B124133), DFT calculations were used to simulate the infrared spectrum, which showed good agreement with the experimental spectrum. researchgate.net This allows for a detailed understanding of the molecular vibrations.

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound. For 6-Chloro-4-iodopyridin-3-ol, various spectroscopic data including NMR are available from suppliers, which can be used for comparison with theoretical predictions. bldpharm.com

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. This provides valuable insights into the feasibility and selectivity of a reaction.

For halogenated pyridines, computational studies can elucidate the mechanisms of various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. For example, in the case of 3-bromo-5-iodopyridin-4-ol, quantum mechanical calculations have been used to understand the ortho-directing effects of the hydroxyl group in nucleophilic aromatic substitution reactions. smolecule.com Similar studies on this compound could reveal the influence of the chloro and iodo substituents on its reactivity.

Molecular Docking and Dynamics Simulations for Chemical Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule, such as a protein or an enzyme. These methods are crucial in drug discovery and for understanding the biological activity of chemical compounds.

Molecular docking predicts the preferred binding orientation of a ligand to a target protein, providing insights into the binding affinity and the key interactions involved. For a compound like this compound, docking studies could be performed against various protein targets to explore its potential as a chemical probe or a ligand. For instance, pyridine derivatives have been investigated as inhibitors of various enzymes, and docking studies have been used to understand their binding modes. nih.gov

Advanced Applications of 5 Chloro 4 Iodopyridin 3 Ol As a Chemical Building Block

Role of 5-Chloro-4-iodopyridin-3-ol (B6161188) in the Synthesis of Complex Heterocyclic Compounds

This compound serves as a pivotal precursor for the synthesis of a variety of complex heterocyclic compounds, particularly fused ring systems like furopyridines and their derivatives. The distinct reactivity of the C-I and C-Cl bonds is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, compared to the more robust carbon-chlorine bond. This reactivity difference allows for sequential and regioselective functionalization of the pyridine (B92270) core.

A common strategy involves an initial cross-coupling reaction at the C4 position (iodine) to introduce a desired substituent, followed by a subsequent reaction or cyclization involving the C5 (chlorine) or C3 (hydroxyl) positions. For instance, in the synthesis of furo[3,2-b]pyridine (B1253681) scaffolds, a key intermediate can be generated from 5-chloropyridin-3-ol. nih.gov This intermediate can then undergo chemoselective Suzuki couplings to build the complex heterocyclic system. nih.gov Similarly, related building blocks like 2-chloro-3-hydroxypyridine (B146414) are used to synthesize all four possible regioisomers of benzo smolecule.comfuropyridine through palladium-mediated reactions. acs.org

This modular approach has been successfully applied to the synthesis of various biologically relevant and structurally complex heterocyclic systems. A multi-step synthesis starting from a related chlorinated pyridine derivative can produce complex dihydrofuro[2,3-c]pyridine structures. google.com The ability to selectively manipulate the halogenated positions is also crucial in the synthesis of 3,5-disubstituted-7-azaindoles, where Suzuki reactions are employed to install different groups at specific positions on the heterocyclic core. nih.gov

Starting Material ScaffoldReaction Type(s)Resulting Heterocyclic CoreReference(s)
5-Chloropyridin-3-olMulti-step synthesis, Suzuki CouplingFuro[3,2-b]pyridine nih.gov
2-Chloro-3-hydroxypyridinePalladium-mediated reactionsBenzo smolecule.comfuropyridine acs.org
6-Chloro-pyridine derivativeMulti-step synthesis, CyclizationDihydrofuro[2,3-c]pyridine google.com
5-Bromo-7-azaindoleSuzuki Coupling, Iodination3,5-Disubstituted-7-azaindole nih.gov

Utilization of this compound in the Design and Synthesis of Functional Materials

The rigid, electron-deficient nature of the pyridine ring, combined with the potential for extensive functionalization offered by the this compound scaffold, makes it a valuable component in the design of functional organic materials. These materials often rely on precisely tuned electronic and photophysical properties, which can be achieved by incorporating tailored heterocyclic building blocks into larger π-conjugated systems.

Fused heterocyclic systems derived from pyridinol precursors, such as benzofuropyridines and benzothienopyridines, have shown significant promise in materials science. acs.org These scaffolds can be integrated into molecules designed for specific applications, such as emitters in Organic Light-Emitting Diodes (OLEDs) or as components of dyes in dye-sensitized solar cells. acs.org For example, a D-π-A (Donor-π-Acceptor) dye incorporating a benzothienopyridine unit as the electron-withdrawing anchor group has been developed for use in solar cells. acs.org The pyridine nitrogen can play a crucial role in anchoring the dye to the surface of a semiconductor like TiO2. acs.org

Functional Material TypeRole of the Heterocyclic ScaffoldSpecific ApplicationReference(s)
Organic Light-Emitting Diode (OLED)Emitter Layer ComponentDisplay Technology acs.org
Dye-Sensitized Solar Cell (DSSC)Electron-Withdrawing Anchor in D-π-A DyeSolar Energy Conversion acs.org

Development of Catalytic Ligands and Reagents Based on the this compound Scaffold

The structural features of this compound, namely the Lewis basic pyridine nitrogen and the hydroxyl group, provide potential coordination sites for metal ions. This makes the scaffold an attractive platform for the development of novel ligands for transition metal catalysis. The substituents at other positions can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While specific applications of this compound itself as a ligand are not extensively documented, the broader class of substituted pyridines is fundamental to ligand design. fluorochem.co.uk

Furthermore, pyridine derivatives are used to create specialized reagents for chemical transformations. An example is the development of chiral trans-chelating bis(pyridine)iodine(I) complexes for use in enantioselective halofunctionalization reactions. diva-portal.org These reagents work by transferring an iodine(I) ion to an alkene, initiating a cyclization cascade. diva-portal.org Although the specific chiral ligands studied did not induce significant enantioselectivity, the work demonstrates the principle of using complex pyridine-based scaffolds to create new chemical reagents capable of electrophilic halogenation. diva-portal.org The formation of the reactive N-iodopyridinium ion is a key step in this process. diva-portal.org

Application of this compound in Chemical Probe Development for Biological Systems

A significant application of this compound and its precursors is in the synthesis of chemical probes—small molecules designed as tools to study and characterize biological systems, such as enzymes and receptors. smolecule.comsmolecule.com These probes must often possess high potency and selectivity for their biological target to provide reliable data.

A notable example is the development of highly selective chemical probes for Activin Receptor-like Kinases 1 and 2 (ALK1 and ALK2), which are important in various cellular signaling pathways. nih.gov Researchers developed a modular synthetic route starting from commercially available 5-chloropyridin-3-ol to prepare a versatile furo[3,2-b]pyridine intermediate. nih.gov This key intermediate enabled the synthesis of a series of inhibitors, leading to the discovery of the probe M4K2234. nih.gov This molecule was shown to be a potent and selective inhibitor of ALK1 and ALK2. nih.gov The utility of such probes was demonstrated in cellular assays by monitoring the phosphorylation of SMAD proteins, which are downstream targets of the ALK kinases. nih.gov This work highlights how a simple starting material like a chloropyridinol can be elaborated into a sophisticated chemical tool for interrogating complex biological pathways, with the explicit goal of understanding function rather than creating a therapeutic agent. nih.gov

Future Research Directions and Concluding Perspectives on 5 Chloro 4 Iodopyridin 3 Ol

Emerging Synthetic Strategies and Methodologies for Halogenated Pyridinols

The synthesis of polysubstituted pyridinols is often complex, demanding methodologies that offer high regioselectivity and efficiency. Future research is likely to focus on developing more streamlined and sustainable synthetic routes.

Modern Synthetic Approaches:

One-Pot Syntheses: Facile and efficient one-pot methods are being developed for halogenated pyridinones, which are tautomers of pyridinols. For instance, a method using readily available enaminones under Vilsmeier conditions allows for the synthesis of halogenated pyridin-2(1H)-ones through a proposed mechanism of sequential halogenation, formylation, and intramolecular cyclization. nih.gov

Photochemical Methods: Metal-free transformations are gaining traction. An efficient method for the C3 selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine (B92270) N-oxides. acs.org This strategy is notable for its operational simplicity and compatibility with diverse functional groups. acs.org

Advanced Catalysis: Palladium-catalyzed reactions are instrumental in constructing complex molecules from halopyridinol precursors. researchgate.net The use of recoverable catalysts like Pd/C is also being explored to develop greener chemical processes. researchgate.netresearchgate.net

Novel Reagent-Directed Halogenation: To overcome challenges in the selective halogenation of electron-deficient pyridines, new reagents are being designed. For example, heterocyclic phosphines can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, enabling halogenation of a broad range of unactivated pyridines. nih.gov

A comparative table of emerging synthetic strategies is presented below.

Strategy Description Key Features Reference
Vilsmeier ReactionOne-pot synthesis from enaminones.Efficient, facile, sequential halogenation and cyclization. nih.gov
Photochemical IsomerizationMetal-free C3 hydroxylation of pyridines via N-oxides.High regioselectivity, operational simplicity. acs.org
Palladium-Catalyzed CyclizationSynthesis of furopyridines from halopyridinols and alkynes.Access to fused heterocyclic systems, potential for greener processes. researchgate.net
Phosphine-Mediated HalogenationC4-selective halogenation using displaceable phosphonium (B103445) salts.Viable for late-stage functionalization, broad substrate scope. nih.gov

Exploration of Novel Reactivity and Functionalization Pathways for 5-Chloro-4-iodopyridin-3-ol (B6161188)

The presence of two different halogen atoms at distinct positions on the pyridine ring of this compound presents a significant opportunity for selective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility.

Chemoselective Functionalization: In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of halopyridines generally follows the trend of I > Br > OTf > Cl. nih.gov This predictable reactivity allows for the sequential and site-selective introduction of different substituents. For this compound, the more labile C-I bond at the C4-position can be selectively targeted for an initial coupling reaction, leaving the more robust C-Cl bond at the C5-position intact for a subsequent, different transformation.

This stepwise approach enables the synthesis of highly complex, contiguously substituted pyridine derivatives that would be challenging to access through other means. researchgate.net Research in this area will likely focus on expanding the toolbox of compatible cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) and exploring the limits of this chemoselectivity with a wider range of coupling partners.

Potential Functionalization Pathways:

Position Halogen Relative Reactivity Potential Reactions Outcome
C4IodineHighSuzuki, Sonogashira, Heck, Stille, CarbonylationSelective introduction of aryl, alkynyl, or other groups at C4.
C5ChlorineLowSuzuki, Buchwald-Hartwig (harsher conditions)Subsequent functionalization after C4 modification.
C3HydroxylModerateO-alkylation, O-acylation, Conversion to triflate/fluorosulfateModification of the hydroxyl group to alter properties or enable further reactions. nih.gov

Further research could also explore metalation reactions, such as regioselective lithiations, to introduce a variety of electrophiles, thereby creating a diverse library of polyfunctionalized pyridinols. researchgate.net

Interdisciplinary Research Opportunities Involving this compound

The structural motifs present in this compound are of significant interest in fields beyond traditional organic synthesis, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Pyridinone and pyridinol cores are considered "privileged structures" in drug discovery. frontiersin.org They are found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties. frontiersin.orgontosight.ai Specifically, the 3-hydroxypyridin-2(1H)-one scaffold, a tautomer of a related pyridinol, has been identified as an effective chelating ligand for inhibiting viral endonucleases. frontiersin.org The unique substitution pattern of this compound could be leveraged to design novel kinase inhibitors or antagonists for protein-protein interactions, such as the WDR5-MLL1 complex implicated in cancer. frontiersin.org Furthermore, alkyl pyridinol derivatives have shown potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com

Materials Science and Catalysis: Pyridine derivatives are crucial in the development of new materials with specific optical, electrical, or magnetic properties. ontosight.ai The ability of the pyridinol/pyridinone scaffold to act as a versatile ligand for metal complexes opens up applications in catalysis and magnetochemistry. tandfonline.comrsc.org The halogen atoms on this compound can participate in halogen bonding, a non-covalent interaction that can be used to engineer crystal structures and create supramolecular assemblies. tandfonline.com Research into the coordination chemistry of this compound could lead to novel catalysts or magnetic materials. tandfonline.comrsc.org

Challenges and Prospects in Pyridinol Chemistry and its Impact on Chemical Synthesis

Despite significant advances, pyridinol chemistry faces several inherent challenges that offer fertile ground for future investigation. Overcoming these hurdles will be crucial for unlocking the full potential of compounds like this compound.

Key Challenges:

Regioselectivity: The inherent electronic properties of the pyridine ring make the selective functionalization of specific C-H bonds a persistent challenge. acs.orgnih.gov While methods exist, developing broadly applicable, predictable, and scalable strategies for substitution at any desired position remains a primary goal.

Tautomerism: Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms. rsc.orgstackexchange.com This equilibrium is sensitive to solvent polarity, pH, and substitution patterns, which can complicate reactions and characterization. stackexchange.com Understanding and controlling this tautomerism is essential for predictable reactivity.

Sustainability: Many existing synthetic protocols rely on stoichiometric reagents, harsh conditions, or expensive and toxic heavy metal catalysts. A major prospect for the field is the development of greener and more sustainable synthetic methods, such as those using earth-abundant metal catalysts, photochemical reactions, or biocatalysis. acs.orgresearchgate.net

Future Prospects: The future of pyridinol chemistry is bright, with a clear trajectory towards more sophisticated molecular design. The ability to selectively functionalize each position of a polysubstituted scaffold like this compound will enable the rapid assembly of complex molecular architectures. This will undoubtedly accelerate the discovery of new pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov The continued collaboration between synthetic chemists, medicinal chemists, and materials scientists will be paramount in translating the potential of these versatile building blocks into tangible societal benefits. kglmeridian.comu-bordeaux.fr

Q & A

Basic: What synthetic routes are most effective for preparing 5-Chloro-4-iodopyridin-3-ol with high purity?

Methodological Answer:
The synthesis of this compound typically involves halogenation and hydroxylation steps. A plausible route includes:

Halogenation of Pyridine Precursors : Start with a pyridine derivative (e.g., 3-hydroxypyridine) and introduce iodine via electrophilic substitution under controlled conditions (e.g., using ICl or N-iodosuccinimide in acidic media).

Chlorination : Use POCl₃ or PCl₅ to chlorinate the ring at the 5-position, ensuring regioselectivity via temperature control (60–80°C) and catalyst optimization.

Hydroxyl Group Protection/Deprotection : Protect the hydroxyl group during halogenation steps using methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups, followed by acidic deprotection.
Key Considerations : Monitor reaction progress via TLC and confirm regiochemistry using ¹H/¹³C NMR and HRMS. Adjust solvent polarity (e.g., THF vs. DCM) to minimize side products .

Basic: How can the regioselectivity of substitution reactions at the iodine and chlorine positions be experimentally verified?

Methodological Answer:
To confirm regioselectivity in substitution reactions:

  • Nucleophilic Substitution : React the compound with a nucleophile (e.g., NaN₃ or NaSMe) under varying conditions (polar aprotic solvents, elevated temperatures). Analyze products via:
    • ¹H NMR : Look for shifts in aromatic protons adjacent to substitution sites.
    • X-ray Crystallography : Resolve the crystal structure to confirm bond formation at specific positions.
  • Competitive Kinetics : Compare reaction rates of iodine (activated by electron-withdrawing groups) vs. chlorine substitution. Use LC-MS to track intermediates and final products .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
For predictive modeling:

  • DFT Calculations : Use density functional theory (B3LYP/6-31G* level) to calculate bond dissociation energies (BDEs) for C–I and C–Cl bonds. Lower BDEs correlate with higher reactivity in Suzuki-Miyaura or Ullmann couplings.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction pathways to optimize coupling efficiency.
  • Docking Studies : If targeting biological applications, model interactions with enzyme active sites (e.g., kinases) to predict binding affinities .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Resolve via:

Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C.

2D NMR (COSY, HSQC) : Assign overlapping peaks and confirm connectivity.

IR in Solid State vs. Solution : Compare ATR-IR (solid) and solution IR to differentiate intermolecular H-bonding effects.

X-ray Diffraction : Validate static molecular structure independently .

Advanced: What strategies mitigate decomposition of this compound under catalytic hydrogenation conditions?

Methodological Answer:
Decomposition risks (e.g., dehalogenation or ring saturation) require:

  • Catalyst Selection : Use Pd/C with controlled H₂ pressure (1–3 atm) to avoid over-reduction. Alternatively, employ heterogeneous catalysts (e.g., PtO₂) for selective hydrogenation.
  • Additives : Introduce quinoline or morpholine to poison catalysts and suppress side reactions.
  • Low-Temperature Protocols : Conduct reactions at 0–10°C in ethanol/water mixtures to stabilize intermediates .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F (if fluorinated derivatives) for structural elucidation.
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions.
  • HPLC-PDA : Assess purity (>98%) and detect trace impurities .

Advanced: How do steric and electronic effects influence the biological activity of this compound analogs?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) at the 4-position enhance electrophilicity, improving kinase inhibition (e.g., IC₅₀ < 1 µM).
  • Steric Effects : Bulky substituents at the 2-position reduce membrane permeability but increase target selectivity.
  • QSAR Modeling : Use Hansch analysis to correlate logP, Hammett constants (σ), and bioactivity data from cell-based assays (e.g., leukemia cell lines) .

Advanced: What mechanistic pathways explain the oxidative degradation of this compound in ambient conditions?

Methodological Answer:
Degradation pathways involve:

  • Autoxidation : Radical-initiated oxidation of the hydroxyl group to a ketone (3-oxo derivative), accelerated by UV light.
  • Hydrolysis : Iodine displacement by water in acidic/alkaline conditions, forming 5-Chloro-3-hydroxypyridin-4-ol.
    Prevention : Store under inert gas (N₂/Ar) with desiccants (silica gel) and light-blocking containers .

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